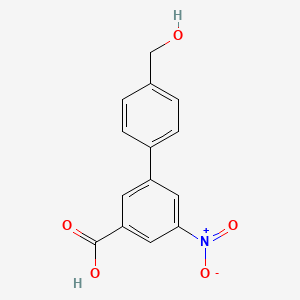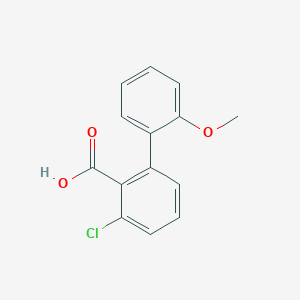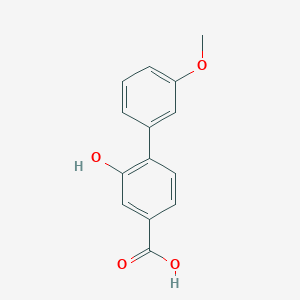
5-Methoxy-3-(2-methoxyphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-3-(2-methoxyphenyl)benzoic acid, 95%, also known as 5-Methoxy-3-methoxybenzoic acid (5M3MA) is a phenolic acid compound that has been studied for its potential applications in scientific research and laboratory experiments. 5M3MA is an aromatic compound that is structurally related to other phenolic acids and contains two methoxy groups. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 145-147°C.
Mécanisme D'action
The mechanism of action of 5M3MA is related to its ability to act as a substrate for various enzymes. The enzyme phenoloxidase is known to catalyze the oxidation of 5M3MA, which leads to the formation of a quinone, which can then be further oxidized to form a quinone-imine. This quinone-imine can then be further oxidized to form a quinone-imine-diol, which can then be further oxidized to form a quinone-imine-diol-aldehyde, which can then be further oxidized to form a quinone-imine-diol-aldehyde-quinone. The quinone-imine-diol-aldehyde-quinone can then be further oxidized to form a quinone-imine-diol-aldehyde-quinone-imine, which can then be further oxidized to form a quinone-imine-diol-aldehyde-quinone-imine-diol. This quinone-imine-diol-aldehyde-quinone-imine-diol can then be further oxidized to form a quinone-imine-diol-aldehyde-quinone-imine-diol-aldehyde, which can then be further oxidized to form a quinone-imine-diol-aldehyde-quinone-imine-diol-aldehyde-quinone.
Biochemical and Physiological Effects
5M3MA has been studied for its potential biochemical and physiological effects. In animal studies, 5M3MA has been shown to possess antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells. In addition, 5M3MA has been shown to possess anti-inflammatory and anti-cancer properties. In vitro studies have demonstrated that 5M3MA can inhibit the growth of certain types of cancer cells, including prostate cancer cells, and can induce apoptosis, or programmed cell death, in these cells.
Avantages Et Limitations Des Expériences En Laboratoire
5M3MA has several advantages when used in laboratory experiments. It is an inexpensive and readily available compound, and its synthesis can be easily accomplished using the methods described above. In addition, 5M3MA is relatively stable, and its oxidation can be easily monitored. However, there are some limitations to its use. In particular, 5M3MA is not soluble in water, and its solubility in organic solvents is limited. Furthermore, its oxidation can be affected by the presence of other compounds, and its oxidation can be affected by the pH of the solution.
Orientations Futures
There are many potential future directions for the use of 5M3MA in scientific research. For example, it may be possible to use 5M3MA as a substrate for the synthesis of other compounds, such as polyphenols, which may have potential applications in medicine and agriculture. In addition, 5M3MA may be useful in the development of new drugs or drug delivery systems, as it has been shown to possess anti-inflammatory and anti-cancer properties. Furthermore, 5M3MA may be useful in the development of new materials, as its oxidation can be easily monitored. Finally, 5M3MA may be useful in the development of new analytical methods, as its oxidation can be used to measure the concentration of other compounds.
Méthodes De Synthèse
5M3MA can be synthesized through a variety of methods. One of the most common methods involves the reaction of 2-methoxyphenol with acetic anhydride and is known as the Friedel-Crafts acylation method. In this method, 2-methoxyphenol is reacted with acetic anhydride in the presence of anhydrous aluminum chloride catalyst. The reaction yields 5M3MA, which can be purified by recrystallization. Other methods for the synthesis of 5M3MA include the reaction of 2-methoxyphenol with chloroacetic acid, the reaction of 2-methoxyphenol with acetic acid in the presence of sulfuric acid, and the reaction of 2-methoxyphenol with trifluoroacetic anhydride.
Applications De Recherche Scientifique
5M3MA has been studied for its potential applications in scientific research. It has been used as a substrate for the determination of enzyme activities, such as the activity of the enzyme phenoloxidase, which is involved in the degradation of phenolic compounds. 5M3MA has also been used as a model compound to study the mechanism of enzymatic oxidation of phenolic compounds. In addition, it has been used to study the binding of phenolic compounds to proteins and other molecules. Furthermore, 5M3MA has been used to study the metabolism of phenolic compounds in the body and to investigate the effects of environmental pollutants on the metabolism of phenolic compounds.
Propriétés
IUPAC Name |
3-methoxy-5-(2-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-8-10(7-11(9-12)15(16)17)13-5-3-4-6-14(13)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCLFQRYDHIUAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689135 |
Source


|
| Record name | 2',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-78-4 |
Source


|
| Record name | 2',5-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














